molecular formula C15H21FN4O B12269207 N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12269207
M. Wt: 292.35 g/mol
InChI Key: PGSXMOGMJPHWOR-UHFFFAOYSA-N
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Description

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopropane carboxamide group

Preparation Methods

The synthesis of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under specific conditions to introduce the ethyl and fluorine substituents.

    Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling reactions: The pyrimidine and piperidine rings are then coupled together using reagents such as coupling agents or catalysts.

    Introduction of the cyclopropane carboxamide group: This step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in biological assays to study its effects on various biological systems, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Chemical Research: The compound can be used as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylcyclopropanesulfonamide: This compound has a similar structure but features a sulfonamide group instead of a carboxamide group.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have a benzoxazole ring instead of a pyrimidine ring and may exhibit different biological activities.

Properties

Molecular Formula

C15H21FN4O

Molecular Weight

292.35 g/mol

IUPAC Name

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H21FN4O/c1-2-12-13(16)14(18-9-17-12)20-7-3-4-11(8-20)19-15(21)10-5-6-10/h9-11H,2-8H2,1H3,(H,19,21)

InChI Key

PGSXMOGMJPHWOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCC(C2)NC(=O)C3CC3)F

Origin of Product

United States

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